1-azaflorentenos

1-Azafuranthens are a class of heterocyclic organic compounds characterized by the presence of a five-membered aromatic ring with one nitrogen atom substituting for carbon in the furan structure. This substitution leads to unique electronic and structural properties, making 1-azafluoranthenes interesting intermediates in various chemical reactions.

These compounds are often used as precursors in organic synthesis due to their versatile reactivity and potential as functional groups. The presence of a nitrogen atom introduces additional electron density, which can facilitate nucleophilic substitution or addition reactions. Moreover, the conjugation between the nitrogen atom and the aromatic ring provides an alternating single and double bond pattern, enhancing their stability while maintaining reactivity.

The synthetic routes to prepare 1-azafluoranthenes typically involve ring expansion from a pyrrole or similar starting materials through various transition metal-catalyzed processes. Their applications span across organic chemistry, pharmaceuticals, and materials science, where they serve as building blocks for synthesizing complex molecules with specific properties.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

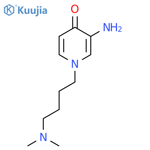

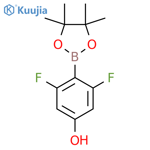

|

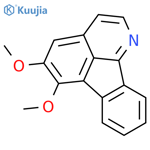

Triclisine; 8-Hydroxy | 1844922-68-4 | C17H13NO3 |

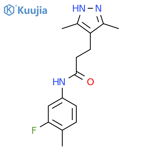

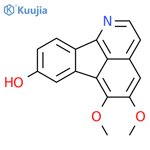

|

Sarumine | 1668590-99-5 | C18H13NO4 |

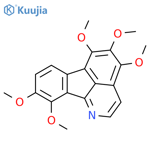

|

4,5,6,9,10-pentamethoxy-indeno[1,2,3-ij]isoquinoline | 38366-03-9 | C20H19NO5 |

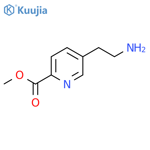

|

Indeno[1,2,3-ij]isoquinoline(6CI,7CI,8CI,9CI) | 206-56-4 | C15H9N |

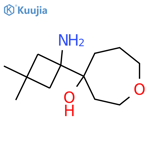

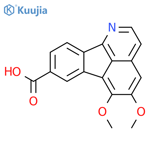

|

5,7,8-trimethoxy-2,3-dihydroindeno[1,2,3-ij]isoquinoline-6-ol | 1359978-59-8 | C18H17NO4 |

|

Indeno[1,2,3-ij]isoquinoline,4,5,6,9-tetramethoxy- | 38366-04-0 | C19H17NO4 |

|

Norimelutein | 152606-56-9 | C19H17NO5 |

|

5,6-dimethoxy-indeno[1,2,3-ij]isoquinoline | 60888-60-0 | C17H13NO2 |

Literatura Relacionada

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

Fornecedores recomendados

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados